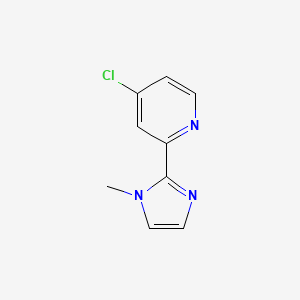

4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine

Overview

Description

“4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Amini et al. synthesized a compound with a similar structure to “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” and evaluated it for anti-tubercular activity . The review by Shabalin and Camp highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular structure of “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” would be characterized by the presence of an imidazole ring attached to a pyridine ring via a carbon atom. The imidazole ring would contain a methyl group on one of its nitrogen atoms, and the pyridine ring would have a chlorine atom attached .Chemical Reactions Analysis

The chemical reactions involving “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” would likely involve the imidazole and pyridine rings, given their reactivity. The review by Shabalin and Camp discusses the bonds constructed during the formation of the imidazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Specific physical and chemical properties of “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” are not available in the search results.Scientific Research Applications

Synthesis of Bipyridine Derivatives

This compound serves as a precursor in the synthesis of bipyridine derivatives, which are crucial in various chemical reactions. The palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction utilizes this compound to produce 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with good yield . These derivatives are structurally characterized by techniques like NMR, TLC–MS, HPLC, GC–MS, and elemental analysis .

Antimicrobial Activity

Imidazole and bipyridine moieties are known for their antibacterial and antifungal activities. The combination of these two structures in compounds like 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine raises interest in their potential antimicrobial properties. Research into these properties could lead to the development of new antimicrobial agents .

Therapeutic Potential in Medicine

Imidazole-containing compounds, such as the one , have a broad range of biological activities. They are explored for their therapeutic potential in treating various conditions, including antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antipyretic activities .

Development of New Drugs

The imidazole core is a significant scaffold in medicinal chemistry. Its presence in natural products and medicinal agents, along with its diverse biological activities, makes it an important synthon for drug development. This compound could be used to create novel drugs with improved efficacy against diseases .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in chemistry highlight the importance of regiocontrolled synthesis of substituted imidazoles, where compounds like 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine play a role. These heterocycles are key components in functional molecules used in everyday applications .

Antifungal Testing

The compound has been used in antifungal tests against various fungal strains such as Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger. Its efficacy in these tests can lead to the development of new antifungal treatments .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future directions of research on “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” and similar compounds would likely involve further exploration of their synthesis, properties, and potential applications in medicine and other fields .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include 4-chloro-2-(1-methyl-1h-imidazol-2-yl)pyridine, have a broad range of biological activities . They are used in the development of new drugs and are key components in functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .

properties

IUPAC Name |

4-chloro-2-(1-methylimidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXMQDPWFYARFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)

![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)

![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)

![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)